

Dacthal (DCPA): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Dacthal

Cat. No.: B1668884

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Core Chemical Identifiers

Identifier	Value
Common Name	Dacthal (DCPA)
CAS Number	1861-32-1[1]
IUPAC Name	dimethyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate[1]
Chemical Formula	C ₁₀ H ₆ Cl ₄ O ₄
Molecular Weight	332.0 g/mol [1]

Executive Summary

Dacthal, the common trade name for the chemical dimethyl tetrachloroterephthalate (DCPA), is a pre-emergent herbicide effective against a variety of annual grasses and broadleaf weeds. Its primary mechanism of action is the disruption of microtubule formation in plant cells, leading to an inhibition of cell division and, consequently, the prevention of weed germination and growth. This technical guide provides an in-depth overview of **Dacthal**, including its physicochemical properties, mechanism of action, metabolic pathways, toxicological profile, and detailed experimental protocols for its study.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for **Dacthal** (DCPA).

Physicochemical Properties

Property	Value	Reference
Melting Point	155-156 °C	[2]
Water Solubility	0.5 mg/L at 25 °C	[2]
Vapor Pressure	0.33 mPa at 25 °C	[2]
Soil Half-life	14 to 100 days	[2]
Water Half-life	> 1 week (breakdown primarily by sunlight)	[2]

Acute Toxicological Data

Test Organism	Route	LD50 / LC50	Toxicity Class	Reference
Rat	Oral	>3000 mg/kg to 12,500 mg/kg	Very Low	[2]
Rabbit	Dermal	>2000 mg/kg	Very Low	[2]
Rat	Inhalation (4-hour)	>5.7 mg/L	Very Low	[2]
Bobwhite Quail (young)	Oral	5500 mg/kg	Moderately Toxic	[2]
Rainbow Trout	Aquatic	-	Slightly Toxic	[2]
Bluegill Sunfish	Aquatic	-	Practically Nontoxic	[2]

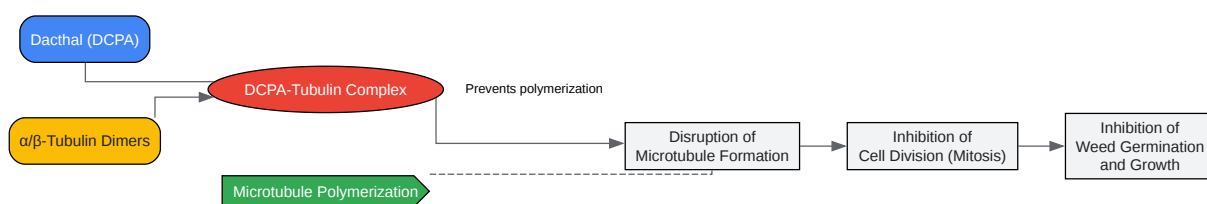
Chronic Toxicological Data

Study Type	Organism	NOAEL	LOAEL	Endpoint	Reference
Chronic Study	Rat	1.0 mg/kg/day	10 mg/kg/day	Thyroid toxicity	[3]
Subchronic Study	Rat	50 mg/kg/day	100 mg/kg/day	Hepatocellular hypertrophy	[3]

Mechanism of Action and Metabolic Pathway

Mechanism of Action: Microtubule Disruption

Dacthal (DCPA) is classified as a dinitroaniline herbicide and functions by inhibiting mitosis (cell division) in susceptible plants. It exerts its effect by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules. Microtubules are essential for various cellular processes, including chromosome segregation during mitosis and cell wall formation. By disrupting microtubule assembly, DCPA leads to abnormal cell division, often resulting in the formation of multinucleated cells, and ultimately inhibits the growth of germinating seeds.[4][5]



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Figure 1: Mechanism of Action of **Dacthal** (DCPA).

Metabolic Pathway

In the environment and within organisms, **Dacthal** undergoes a two-step degradation process. The primary route of metabolism is the hydrolysis of the two ester linkages. The first hydrolysis

results in the formation of monomethyl tetrachloroterephthalate (MTP). A subsequent hydrolysis of the remaining ester group forms tetrachloroterephthalic acid (TPA), which is the terminal and more persistent metabolite.[5][6]



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Figure 2: Metabolic Degradation Pathway of **Dacthal** (DCPA).

Experimental Protocols

This section outlines generalized protocols for key experiments related to the study of **Dacthal** (DCPA), based on established methodologies and regulatory guidelines such as those from the OECD and US EPA.

Protocol for Determination of Acute Oral LD50

This protocol is a generalized representation based on OECD Test Guideline 401.

- **Test Animals:** Healthy, young adult rats of a standard laboratory strain are used. Animals are acclimated to laboratory conditions for at least 5 days prior to the experiment.
- **Housing:** Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
- **Dose Preparation:** The test substance (DCPA) is prepared in a suitable vehicle (e.g., corn oil). A range of dose levels is selected based on preliminary range-finding studies.
- **Administration:** A single dose of the test substance is administered to the animals by oral gavage. A control group receives the vehicle only.
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first few hours after dosing and then periodically for 14 days. Body weights are recorded prior to dosing and at regular intervals throughout the observation period.

- Necropsy: All animals (including those that die during the study and survivors at the end of the 14-day observation period) are subjected to a gross necropsy.
- Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit method.

Protocol for In Vitro Tubulin Polymerization Assay

This protocol describes a method to assess the direct effect of DCPA on microtubule formation.

- Reagents: Purified tubulin protein, GTP, a polymerization buffer (e.g., PIPES buffer), and the test compound (DCPA) dissolved in a suitable solvent (e.g., DMSO).
- Assay Setup: The assay is performed in a temperature-controlled spectrophotometer at 37°C. The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time.
- Procedure:
 - A reaction mixture containing the polymerization buffer, GTP, and tubulin is prepared and pre-warmed to 37°C.
 - The test compound (DCPA) or vehicle control is added to the reaction mixture.
 - The polymerization is initiated by the addition of tubulin.
 - The absorbance at 340 nm is recorded at regular intervals for a set period (e.g., 60 minutes).
- Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The effect of DCPA is quantified by comparing the polymerization in the presence of the compound to the vehicle control.

Protocol for Analysis of DCPA and its Metabolites in Soil

This protocol is a generalized method for the extraction and analysis of DCPA, MTP, and TPA from soil samples.

- **Sample Preparation:** Soil samples are air-dried and sieved to remove large debris.
- **Extraction:**
 - A known weight of the soil sample is extracted with an appropriate solvent system (e.g., acetone/water mixture) using a technique such as sonication or Soxhlet extraction.
 - The extract is filtered and concentrated.
- **Clean-up:** The concentrated extract is subjected to a clean-up procedure to remove interfering substances. This may involve solid-phase extraction (SPE) using a suitable sorbent.
- **Derivatization (for GC analysis):** For the analysis of the acidic metabolites (MTP and TPA) by gas chromatography, a derivatization step is necessary to convert them into more volatile forms (e.g., methylation with diazomethane).
- **Instrumental Analysis:** The final extract is analyzed by a suitable analytical technique, such as:
 - **Gas Chromatography-Mass Spectrometry (GC-MS):** Provides high selectivity and sensitivity for the detection and quantification of DCPA and its derivatized metabolites.
 - **High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection:** Can be used for the direct analysis of DCPA and its metabolites without derivatization.
- **Quantification:** The concentration of each analyte is determined by comparing its response to that of a calibration curve prepared with certified reference standards.

Conclusion

Dacthal (DCPA) is a well-characterized herbicide with a specific mode of action involving the disruption of microtubule polymerization. Its toxicological and environmental fate profiles have been extensively studied. This technical guide provides a consolidated resource for researchers and professionals, summarizing key data and outlining fundamental experimental approaches for the continued investigation of this compound. The provided information on its

chemical identity, quantitative properties, mechanism of action, and metabolic fate, along with generalized experimental protocols, serves as a comprehensive starting point for further research and development activities.

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